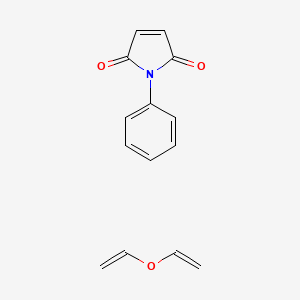
Ethenoxyethene;1-phenylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethenoxyethene;1-phenylpyrrole-2,5-dione involves several steps. One common method includes the reaction of ethenoxyethene with 1-phenylpyrrole-2,5-dione under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethenoxyethene;1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the compound, while reduction can lead to the formation of simpler molecules.
Scientific Research Applications
Ethenoxyethene;1-phenylpyrrole-2,5-dione has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential role in cell differentiation and proliferation. In medicine, it is being explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions. Additionally, it has industrial applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethenoxyethene;1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved are still under investigation, but it is believed to affect multiple signaling cascades.
Comparison with Similar Compounds
Ethenoxyethene;1-phenylpyrrole-2,5-dione can be compared with other similar compounds, such as 2-phenylpyrrole and 1H-pyrrole-2,5-dione. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.
Properties
CAS No. |
29466-00-0 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethenoxyethene;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C4H6O/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-3-5-4-2/h1-7H;3-4H,1-2H2 |
InChI Key |
NXVGFRAQYHCJHM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC=C.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


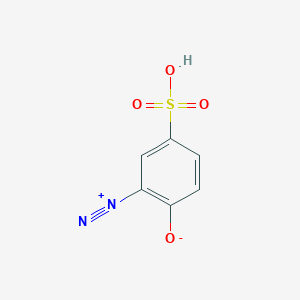
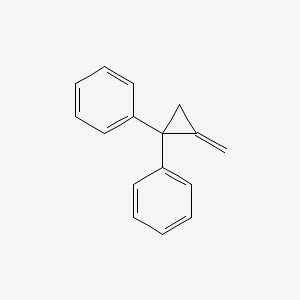
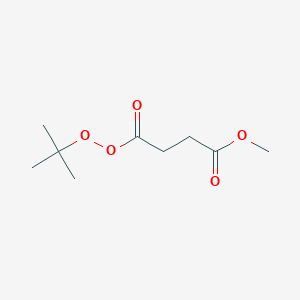
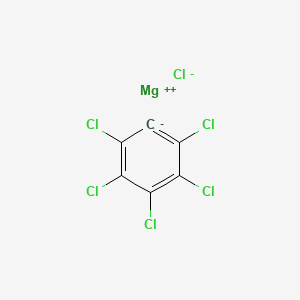
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
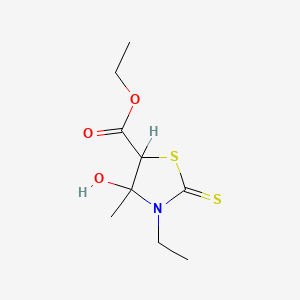
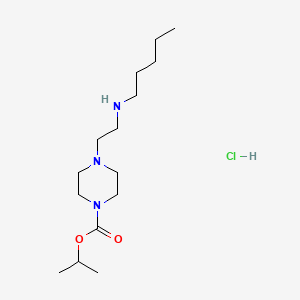
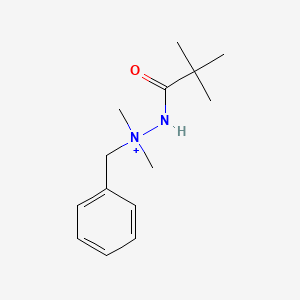
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
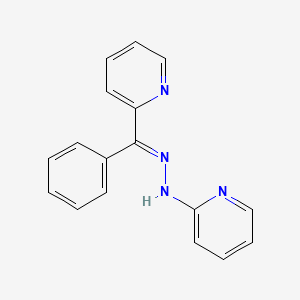
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
